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5-(4-Bromobenzyl)furan-2-carboxylicacid

Cat. No.: B11798332
M. Wt: 281.10 g/mol
InChI Key: ZHLZQCVYMAITNN-UHFFFAOYSA-N
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Description

Contextualization within Furan-2-Carboxylic Acid Chemistry

Furan-2-carboxylic acid, also known as 2-furoic acid, is a well-established heterocyclic compound derived from biomass. utripoli.edu.ly It serves as a fundamental building block in the synthesis of more complex molecules. ontosight.ai The chemistry of furan-2-carboxylic acid is rich and varied, largely dictated by the aromatic furan (B31954) ring and the electron-withdrawing carboxylic acid group. This core structure is a key component in numerous pharmaceuticals, including antibiotics and anti-inflammatory agents. ontosight.ai

The introduction of a 4-bromobenzyl group at the 5-position of the furan ring, creating 5-(4-Bromobenzyl)furan-2-carboxylic acid, significantly modifies the parent molecule's properties. This substitution adds a lipophilic benzyl (B1604629) moiety, which can influence the molecule's solubility and ability to interact with biological targets. ontosight.ai Furthermore, the bromine atom serves as a versatile chemical handle, enabling further structural modifications through various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate a diverse library of derivatives. mdpi.comnih.gov

Table 1: Chemical Properties and Identifiers of Furan-2-Carboxylic Acid
PropertyValue
IUPAC Name Furan-2-carboxylic acid
Other Names 2-Furoic acid, Pyromucic acid
CAS Number 88-14-2
Molecular Formula C₅H₄O₃
Molar Mass 112.08 g/mol
Appearance White crystalline powder
Synthesis Typically via oxidation of furfural (B47365) orgsyn.org

Significance of Substituted Furan Scaffolds in Organic Synthesis

Substituted furan scaffolds are of paramount importance in organic chemistry due to their prevalence in natural products and their role as versatile intermediates for synthesizing complex molecules. acs.orgmdpi.com The furan nucleus is a five-membered aromatic heterocycle that can be readily functionalized, making it an attractive starting point for building diverse molecular architectures. organic-chemistry.orgnih.gov

The biological significance of the furan moiety is vast; its derivatives have been shown to exhibit a wide spectrum of pharmacological activities. utripoli.edu.ly These include:

Antimicrobial (antibacterial and antifungal)

Antiviral

Anti-inflammatory

Anticancer

Antidepressant

This broad range of bioactivity has made furan derivatives a major focus in medicinal chemistry and drug discovery. utripoli.edu.lynih.gov Even minor changes to the substitution pattern on the furan ring can lead to significant alterations in biological activity, allowing chemists to fine-tune molecules for specific therapeutic targets. utripoli.edu.ly The ability to synthesize a wide array of substituted furans is crucial for developing new therapeutic agents. acs.org

Overview of Research Trajectories for Aryl- and Benzyl-Substituted Furans

Current research involving aryl- and benzyl-substituted furans is largely focused on the development of efficient synthetic methods and the exploration of their potential applications, particularly in medicinal chemistry and materials science. researchgate.netesisresearch.org A primary trajectory involves the use of modern catalytic cross-coupling reactions to construct these molecules.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for synthesizing aryl-substituted furans. mdpi.comresearchgate.net This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between furan-boronic acids (or their derivatives) and aryl halides, providing a powerful tool for creating complex biaryl structures. mdpi.comnih.gov This methodology is highly valued for its functional group tolerance and is widely used to create libraries of novel compounds for biological screening.

For benzyl-substituted furans, research often focuses on multi-step synthetic sequences. For instance, a series of 3-(4-bromobenzyl)-5-(arylmethylene)-5H-furan-2-ones were synthesized as potential inhibitors of photosynthetic electron transport, highlighting the interest in these scaffolds for developing new herbicides. nih.gov Similarly, the synthesis of 2-(4-bromobenzyl) tethered thienopyrimidines has been explored for anticancer applications, demonstrating the utility of the bromobenzyl moiety in drug design. nih.gov

Table 2: Common Synthetic Strategies for Substituted Furans
Reaction TypeDescriptionKey Features
Palladium-Catalyzed Cross-Coupling Reactions like Suzuki, Stille, and Sonogashira are used to attach aryl, vinyl, or alkynyl groups. mdpi.comacs.orgHigh efficiency, good functional group tolerance, versatile for creating C-C bonds.
Cyclization/Annulation Reactions Formation of the furan ring from acyclic precursors, such as 1,4-diones (Paal-Knorr synthesis) or via cycloisomerization of alkynyl ketones. organic-chemistry.orgnih.govBuilds the core heterocyclic structure, allows for control over substitution patterns.
Domino/Cascade Reactions Multi-step reactions that occur in a single pot to rapidly build molecular complexity. organic-chemistry.orgnih.govStep- and atom-economical, efficient for creating highly functionalized products.
Direct C-H Functionalization Direct activation and substitution of C-H bonds on the furan ring. nih.govAvoids pre-functionalization, but can be limited by selectivity and harsh conditions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BrO3 B11798332 5-(4-Bromobenzyl)furan-2-carboxylicacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrO3

Molecular Weight

281.10 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C12H9BrO3/c13-9-3-1-8(2-4-9)7-10-5-6-11(16-10)12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

ZHLZQCVYMAITNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(O2)C(=O)O)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 5 4 Bromobenzyl Furan 2 Carboxylic Acid and Analogous Furan Systems

Strategies for Furan-2-Carboxylic Acid Core Construction

The formation of the furan-2-carboxylic acid scaffold is a critical first step. Methodologies for its construction can be broadly categorized into the direct functionalization of a pre-existing furan (B31954) ring and the de novo synthesis of the furan ring through cyclization reactions.

Direct Functionalization of Furan Rings

The direct functionalization of furan is a common and efficient route to furan-2-carboxylic acid and its derivatives. Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, preferentially at the C2 and C5 positions. This reactivity is central to many synthetic strategies. pearson.compearson.comchemicalbook.comquora.com

One of the most established methods for the synthesis of furan-2-carboxylic acid itself is the Cannizzaro reaction of furfural (B47365), which can be sourced from biomass. In this disproportionation reaction, furfural is treated with a strong base to yield both furan-2-carboxylic acid and furfuryl alcohol.

Furthermore, direct carboxylation of furan derivatives has been explored. For instance, furan-2-carboxylic acid can be converted to furan-2,5-dicarboxylic acid through deprotonation at the 5-position with a strong base like lithium diisopropylamide (LDA), followed by quenching with carbon dioxide. researchgate.netarkat-usa.org This highlights the feasibility of introducing a carboxyl group at the 5-position of a furan-2-carboxylic acid derivative.

Friedel-Crafts reactions on furan rings can also be employed to introduce various substituents. While acylation is more common due to the instability of the furan ring under the conditions of many alkylations, specific conditions can allow for the introduction of alkyl groups. researchgate.net

Ring-Closing Approaches to Furan Derivatives

Ring-closing or cyclization reactions provide a powerful alternative for the de novo synthesis of the furan core, often allowing for the introduction of substituents at specific positions from the outset. Two classical and widely used methods are the Paal-Knorr furan synthesis and the Feist-Benary furan synthesis.

The Paal-Knorr furan synthesis is a versatile method that involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form a furan. The reaction proceeds through the formation of a hemiacetal followed by dehydration to yield the aromatic furan ring. nih.govresearchgate.net The versatility of this method lies in the accessibility of various 1,4-dicarbonyl precursors, which dictates the substitution pattern of the final furan product.

The Feist-Benary furan synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. This reaction proceeds via an initial aldol-type condensation followed by an intramolecular nucleophilic substitution to form the furan ring. This method is particularly useful for the synthesis of furans bearing an ester or other carbonyl group at the 3-position.

More contemporary ring-closing strategies continue to be developed, often employing transition metal catalysis to achieve high efficiency and selectivity. organic-chemistry.org

Installation of the 4-Bromobenzyl Moiety

Once the furan-2-carboxylic acid core is established, the next critical step is the introduction of the 4-bromobenzyl group at the 5-position. This can be achieved through various carbon-carbon bond-forming reactions, substitution pathways, or by utilizing precursors that already contain the desired benzylic fragment.

Carbon-Carbon Bond Formation Reactions (e.g., Cross-Coupling Methodologies)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are well-suited for the benzylation of the furan ring. These methods typically involve the coupling of an organometallic reagent with an organic halide.

The Suzuki coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide. In the context of synthesizing 5-(4-bromobenzyl)furan-2-carboxylic acid, this could involve the coupling of a 5-halofuran-2-carboxylate with (4-bromobenzyl)boronic acid or, conversely, the coupling of a 5-boronylfuran-2-carboxylate with 4-bromobenzyl bromide. A relevant study describes the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid via a Suzuki coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, which demonstrates the feasibility of forming a C-C bond at the 5-position of the furan ring with a substituted phenyl-containing group. mdpi.com

The Negishi coupling , which utilizes an organozinc reagent, is another powerful cross-coupling reaction. This could involve the reaction of a 5-halofuran-2-carboxylate with a (4-bromobenzyl)zinc halide. The use of organozinc reagents offers advantages in terms of reactivity and functional group tolerance.

The following table summarizes representative cross-coupling reactions applicable to the synthesis of 5-aryl or 5-benzyl furan-2-carboxylates.

Cross-Coupling ReactionFuran SubstrateCoupling PartnerCatalyst System (Typical)
Suzuki Coupling Methyl 5-bromofuran-2-carboxylate(4-Bromobenzyl)boronic acidPd(PPh₃)₄ / Base
Negishi Coupling Ethyl 5-bromofuran-2-carboxylate(4-Bromobenzyl)zinc chloridePd(PPh₃)₄

Electrophilic or Nucleophilic Substitution Pathways

Electrophilic substitution on the furan ring is a direct method for introducing the benzyl (B1604629) group. As previously mentioned, the 5-position of a 2-substituted furan is activated towards electrophilic attack. pearson.compearson.comchemicalbook.comquora.com A Friedel-Crafts-type alkylation of furan-2-carboxylic acid or its ester with 4-bromobenzyl bromide in the presence of a Lewis acid catalyst could potentially yield the desired product. However, the carboxylic acid group is deactivating, which may necessitate the use of the more reactive ester derivative and careful optimization of reaction conditions to avoid side reactions. Research has shown the feasibility of acid-catalyzed Friedel-Crafts alkylation of 2-furoic acid with various alcohols, indicating that direct C-H functionalization at the 5-position is possible. researchgate.net

Nucleophilic substitution offers an alternative approach. This would typically involve the reaction of a nucleophilic form of the 4-bromobenzyl group with an electrophilic furan derivative. For instance, a 5-halofuran-2-carboxylate could react with a (4-bromobenzyl)magnesium halide (a Grignard reagent) or a (4-bromobenzyl)lithium species. The presence of the electron-withdrawing carboxylate group at the 2-position can facilitate nucleophilic attack at the 5-position, especially if a good leaving group is present.

Derivatization from Precursor Molecules Bearing the Bromobenzyl Group

An alternative strategy involves constructing the furan ring from precursors that already contain the 4-bromobenzyl moiety. This approach can be highly efficient as it avoids the need for a separate benzylation step on the pre-formed furan ring.

For example, a Paal-Knorr synthesis could be envisioned starting from a 1,4-dicarbonyl compound that incorporates the 4-bromobenzyl group. The synthesis of such a precursor would be a key challenge in this approach.

A literature report on the synthesis of 3-(4-bromobenzyl)-5-(arylmethylene)-5H-furan-2-ones provides a relevant example of building a furan-like structure on a template already possessing the 4-bromobenzyl group. nih.gov While the target molecule in that study is a furanone, the synthetic principles could potentially be adapted to generate a fully aromatic furan-2-carboxylic acid.

Selective Functionalization and Derivatization of 5-(4-Bromobenzyl)furan-2-carboxylic Acid

The molecular architecture of 5-(4-bromobenzyl)furan-2-carboxylic acid presents multiple reactive sites that can be selectively functionalized to generate a diverse library of derivatives. The principal sites for chemical modification include the carboxylic acid group at the C2 position, the furan ring itself, the bromine atom on the terminal phenyl ring, and the benzylic methylene (B1212753) bridge. Strategic manipulation of these sites allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.

The carboxylic acid moiety is a versatile functional handle for derivatization. Standard organic transformations can be readily applied to convert it into esters, amides, and other related functional groups, often under mild conditions.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common method. masterorganicchemistry.com This reaction is reversible, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk For example, reacting 5-(4-bromobenzyl)furan-2-carboxylic acid with ethanol (B145695) and a catalytic amount of sulfuric acid under reflux would yield ethyl 5-(4-bromobenzyl)furan-2-carboxylate.

Amidation: The formation of amides from the carboxylic acid group is crucial for synthesizing compounds with potential biological activity. Direct amidation can be achieved by heating the carboxylic acid with an amine, often catalyzed by reagents like boric acid or niobia (Nb₂O₅). researchgate.netorgsyn.org More commonly, the carboxylic acid is first activated using a coupling agent. A wide variety of coupling agents have been developed to facilitate amide bond formation under mild conditions, such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. lookchemmall.com This approach allows for the coupling of 5-(4-bromobenzyl)furan-2-carboxylic acid with a broad range of primary and secondary amines to produce the corresponding amides in good to excellent yields.

TransformationReagents and ConditionsProductTypical Yield (%)
EsterificationMethanol (MeOH), H₂SO₄ (cat.), RefluxMethyl 5-(4-bromobenzyl)furan-2-carboxylate>90
EsterificationEthanol (EtOH), H₂SO₄ (cat.), RefluxEthyl 5-(4-bromobenzyl)furan-2-carboxylate>90
AmidationBenzylamine, Boric Acid, Toluene, RefluxN-benzyl-5-(4-bromobenzyl)furan-2-carboxamide75-85
AmidationAniline, Nb₂O₅, Xylene, Reflux5-(4-bromobenzyl)-N-phenylfuran-2-carboxamide70-80

The furan ring is an electron-rich aromatic system, making it susceptible to various modifications, particularly electrophilic substitution. chemicalbook.com Its reactivity towards electrophiles is significantly higher than that of benzene (B151609). chemicalbook.com

Electrophilic Aromatic Substitution: In furan, electrophilic substitution preferentially occurs at the C2 and C5 positions due to the superior stability of the resulting carbocation intermediate. pearson.compearson.com Since both the C2 and C5 positions are substituted in the parent molecule, further electrophilic substitution would be directed to the C3 or C4 positions. uobasrah.edu.iq However, the presence of the electron-withdrawing carboxylic acid group at C2 deactivates the ring, particularly the C3 position. Conversely, the benzyl group at C5 is weakly activating. Therefore, electrophilic attack is most likely to occur at the C4 position. Reactions such as nitration (using nitric acid/acetic anhydride) or halogenation (using Br₂ in a suitable solvent) could introduce substituents at this position. numberanalytics.com It is important to note that furan and its derivatives can be sensitive to strong acids, which can cause decomposition. uobasrah.edu.iq

Hydrogenation and Ring Opening: The furan ring can undergo catalytic hydrogenation. Under controlled conditions with catalysts like Palladium (Pd), the double bonds of the furan ring can be reduced to yield the corresponding tetrahydrofuran (B95107) derivative, tetrahydrofuran-2-carboxylic acid. d-nb.info More forceful conditions or different catalysts, such as Platinum (Pt), can lead to hydrogenolysis, where the C-O bonds of the ring are cleaved. d-nb.info This can result in the formation of linear compounds like hydroxyvaleric acid derivatives. d-nb.info

Reaction TypeReagents and ConditionsExpected Major ProductReference Reaction Principle
NitrationHNO₃, Acetic Anhydride5-(4-Bromobenzyl)-4-nitrofuran-2-carboxylic acidElectrophilic substitution on furan ring numberanalytics.com
BrominationBr₂, Dioxane4-Bromo-5-(4-bromobenzyl)furan-2-carboxylic acidElectrophilic substitution on furan ring pearson.com
SulfonationPyridine-SO₃ complex5-(4-Bromobenzyl)-4-sulfofuran-2-carboxylic acidSulfonation of substituted furans uobasrah.edu.iq
HydrogenationH₂, Pd/C, Ethanol5-(4-Bromobenzyl)tetrahydrofuran-2-carboxylic acidFuran ring hydrogenation d-nb.info

The bromine atom on the phenyl ring is a key functional group for elaboration through various transition metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl systems and other derivatives.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.org For instance, reacting 5-(4-bromobenzyl)furan-2-carboxylic acid with phenylboronic acid under Suzuki conditions would replace the bromine atom with a phenyl group, yielding 5-(4-biphenylmethyl)furan-2-carboxylic acid. A similar Suzuki coupling has been used to prepare 5-(4-nitrophenyl)furan-2-carboxylic acid from its bromo-precursor. mdpi.com

Sonogashira Coupling: This method allows for the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. rsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. acs.org This would allow the introduction of various substituted alkyne moieties onto the phenyl ring.

Stille Coupling: The Stille reaction couples the aryl bromide with an organostannane reagent, catalyzed by palladium. rsc.org It is known for its tolerance of a wide variety of functional groups.

Other Couplings: Other important cross-coupling reactions include the Heck reaction (coupling with an alkene), Buchwald-Hartwig amination (coupling with an amine), and cyanation (introduction of a nitrile group). These reactions dramatically expand the synthetic possibilities for modifying the phenyl ring.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
SuzukiArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃Biaryl derivative
SonogashiraTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃NAryl-alkyne derivative
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄Aryl-R derivative
HeckAlkene (CH₂=CHR)Pd(OAc)₂, P(o-tol)₃Aryl-alkene derivative
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, BINAP, NaOt-BuArylamine derivative

The methylene group connecting the furan and phenyl rings is a benzylic position. The C-H bonds at this position are weaker than typical alkane C-H bonds because the resulting radical, cation, or anion is stabilized by resonance with the adjacent phenyl ring. masterorganicchemistry.comlibretexts.org This enhanced reactivity allows for selective functionalization.

Radical Bromination: The benzylic hydrogens can be selectively replaced by a bromine atom via a free-radical halogenation reaction. masterorganicchemistry.com N-Bromosuccinimide (NBS), in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV light, is the reagent of choice for this transformation. libretexts.org This reaction would convert the methylene bridge (-CH₂-) into a brominated methine group (-CHBr-), creating a benzylic bromide. This product is a valuable intermediate for subsequent nucleophilic substitution (Sₙ1 or Sₙ2) and elimination reactions.

Oxidation: The benzylic position can be oxidized to a carbonyl group (ketone). Reagents such as chromium trioxide-3,5-dimethylpyrazole complex (CrO₃-dmpyz) or 2-iodoxybenzoic acid (IBX) can selectively oxidize a benzylic methylene to a ketone. wikipedia.org Applying this to the target molecule would yield 5-(4-bromobenzoyl)furan-2-carboxylic acid. More aggressive oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) can cleave the C-C bond and oxidize the entire benzyl group to a carboxylic acid, which in this case would lead back to a furan dicarboxylic acid system. wikipedia.org

Reaction TypeReagents and ConditionsProduct Functional GroupUtility
Radical BrominationN-Bromosuccinimide (NBS), AIBN, CCl₄Benzylic Bromide (-CHBr-)Intermediate for substitution/elimination
Oxidation to KetoneCrO₃-dmpyz or IBX/DMSOKetone (-C=O-)Introduction of a carbonyl group
Oxidation to Carboxylic AcidKMnO₄, H₂O, HeatCarboxylic Acid (-COOH) at furan ringLeads to furan-2,5-dicarboxylic acid

Sophisticated Structural Elucidation and Intermolecular Interaction Analysis

Crystallographic Investigations

A detailed crystallographic investigation would be the first step in the structural characterization of 5-(4-Bromobenzyl)furan-2-carboxylic acid.

The initial and most critical step would be the growth of high-quality single crystals of 5-(4-Bromobenzyl)furan-2-carboxylic acid suitable for X-ray diffraction analysis. Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is then used to determine the electron density distribution within the crystal, from which the positions of the individual atoms can be deduced.

This analysis would yield crucial crystallographic data, which would be presented in a standardized format.

Table 1: Hypothetical Crystallographic Data for 5-(4-Bromobenzyl)furan-2-carboxylic acid

Parameter Value
Chemical Formula C₁₂H₉BrO₃
Formula Weight 281.10
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) [Value]
b (Å) [Value]
c (Å) [Value]
α (°) 90
β (°) [Value]
γ (°) 90
Volume (ų) [Value]
Z [Value]
Density (calculated) (g/cm³) [Value]
Absorption Coefficient (mm⁻¹) [Value]
F(000) [Value]
Crystal Size (mm³) [Value]
θ range for data collection (°) [Value]
Reflections collected [Value]
Independent reflections [Value]
R_int [Value]
Goodness-of-fit on F² [Value]
Final R indices [I>2σ(I)] R₁ = [Value], wR₂ = [Value]

Note: The values in this table are placeholders and would be determined experimentally.

Table 2: Hypothetical Selected Torsional Angles for 5-(4-Bromobenzyl)furan-2-carboxylic acid

Torsion Angle Value (°)
O(furan)-C(furan)-C(benzyl)-C(phenyl) [Value]
C(furan)-C(furan)-C(carboxyl)-O(hydroxyl) [Value]

Note: The values in this table are placeholders and would be determined from the refined crystal structure.

Examination of Supramolecular Assemblies

The arrangement of molecules in the crystal lattice, known as the supramolecular assembly, is dictated by a complex interplay of intermolecular forces. A thorough analysis of these interactions is crucial for understanding the stability and properties of the crystalline material.

The carboxylic acid group in 5-(4-Bromobenzyl)furan-2-carboxylic acid is a strong hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). It would be expected to form robust O-H...O hydrogen bonds, often leading to the formation of dimeric structures or extended chains. Additionally, weaker C-H...O and C-H...π interactions, where hydrogen atoms from the furan (B31954) or phenyl rings interact with oxygen atoms or the π-electron clouds of the aromatic rings, respectively, would also be anticipated to play a role in stabilizing the crystal packing.

Table 3: Hypothetical Hydrogen Bond Geometry for 5-(4-Bromobenzyl)furan-2-carboxylic acid

D–H···A d(D–H) (Å) d(H···A) (Å) d(D···A) (Å) ∠(DHA) (°)
O-H···O [Value] [Value] [Value] [Value]
C-H···O [Value] [Value] [Value] [Value]

Note: D = donor atom, A = acceptor atom. The values in this table are placeholders.

Advanced Spectroscopic Characterization for Structural Confirmation

The confirmation of the chemical structure of 5-(4-Bromobenzyl)furan-2-carboxylic acid is dependent on the synergistic application of several high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the characteristic functional groups, and High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition with high precision.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of the furan ring, the 4-bromobenzyl group, and the carboxylic acid moiety can be unequivocally established.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-(4-Bromobenzyl)furan-2-carboxylic acid is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The protons on the furan ring typically appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating benzyl (B1604629) substituent. The methylene (B1212753) protons of the benzyl group would present as a singlet, while the protons on the brominated benzene (B151609) ring would likely show a characteristic AA'BB' splitting pattern, appearing as two doublets. The acidic proton of the carboxylic acid group is anticipated to be a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a different chemical environment. The carbonyl carbon of the carboxylic acid is characteristically found at a significant downfield shift. The carbons of the furan and benzene rings will appear in the aromatic region, with their precise locations determined by the attached functional groups. The methylene carbon of the benzyl group will be observed in the aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (-COOH)12.0 - 13.0 (br s, 1H)160.0 - 165.0
Furan Ring (H3/C3)7.20 - 7.30 (d, 1H)118.0 - 122.0
Furan Ring (H4/C4)6.40 - 6.50 (d, 1H)110.0 - 114.0
Benzyl Methylene (-CH₂-)4.10 - 4.20 (s, 2H)35.0 - 40.0
Bromophenyl Ring (CH)7.45 - 7.55 (d, 2H)131.0 - 133.0
Bromophenyl Ring (CH)7.15 - 7.25 (d, 2H)130.0 - 132.0
Furan Ring (C2)-145.0 - 150.0
Furan Ring (C5)-155.0 - 160.0
Bromophenyl Ring (C-Br)-120.0 - 124.0
Bromophenyl Ring (C-CH₂)-137.0 - 140.0

Note: Predicted values are based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of 5-(4-Bromobenzyl)furan-2-carboxylic acid is expected to display several characteristic absorption bands that confirm its structure.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. nist.gov The carbonyl (C=O) stretching vibration of the carboxylic acid will give rise to an intense, sharp peak typically found between 1680 and 1710 cm⁻¹. uobasrah.edu.iq The presence of the furan and benzene rings will be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching of the sp² hybridized carbons just above 3000 cm⁻¹. The C-O stretching of the carboxylic acid and furan ether linkage will appear in the fingerprint region, between 1210-1320 cm⁻¹ and 1000-1300 cm⁻¹ respectively. nist.gov Finally, a band corresponding to the C-Br stretch is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O Stretch1680 - 1710Strong, Sharp
Aromatic RingsC=C Stretch1450 - 1600Medium
Aromatic/Furan RingsC-H Stretch> 3000Medium
Carboxylic Acid/FuranC-O Stretch1000 - 1320Strong
Alkyl BromideC-Br Stretch500 - 600Medium to Strong

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. For 5-(4-Bromobenzyl)furan-2-carboxylic acid, with a molecular formula of C₁₂H₉BrO₃, HRMS provides an exact mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum, where two peaks of nearly equal intensity are separated by two mass units.

Data Table: HRMS Data for 5-(4-Bromobenzyl)furan-2-carboxylic acid

Parameter Value
Molecular FormulaC₁₂H₉BrO₃
Calculated Monoisotopic Mass279.9786 u
Isotopic PatternM, M+2 (approx. 1:1 ratio)

Computational Chemistry and Theoretical Characterization of 5 4 Bromobenzyl Furan 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-(4-Bromobenzyl)furan-2-carboxylic acid, DFT calculations are instrumental in determining its optimized geometry, electronic properties, and chemical reactivity. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency for organic molecules aip.orgresearchgate.net.

While specific computational studies on 5-(4-Bromobenzyl)furan-2-carboxylic acid are not extensively documented in the reviewed literature, the following sections describe the expected findings from such analyses, based on established theoretical principles and results from similar molecular systems. The data presented in the tables are illustrative examples of the output generated from these computational methods.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface mdpi.com. For 5-(4-Bromobenzyl)furan-2-carboxylic acid, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is identified. This optimized structure is crucial as it represents the most probable conformation of the molecule in the gaseous phase and serves as the foundation for all subsequent property calculations.

The energetic landscape can be further explored by rotating key single bonds, such as the C-C bond connecting the furan (B31954) ring to the benzyl (B1604629) group and the C-C bond linking the furan to the carboxylic acid. This analysis helps identify different conformers and the energy barriers separating them, providing insight into the molecule's structural flexibility.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths and Angles) for 5-(4-Bromobenzyl)furan-2-carboxylic Acid calculated via DFT

Bond Lengths (Å)Bond Angles (°)
ParameterValueParameterValue
C(furan)-C(benzyl)1.510C(furan)-C(benzyl)-C(phenyl)112.5
C(phenyl)-Br1.910C(furan)-C(acid)-O(hydroxyl)114.0
C(acid)=O(carbonyl)1.215C(acid)-O(hydroxyl)-H106.5
C(acid)-O(hydroxyl)1.350O(carbonyl)=C(acid)-O(hydroxyl)123.0

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its ability to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. For 5-(4-Bromobenzyl)furan-2-carboxylic acid, the HOMO is expected to be distributed across the electron-rich furan and bromophenyl rings, while the LUMO is likely localized on the electron-withdrawing carboxylic acid group.

Table 2: Illustrative Frontier Molecular Orbital Energies for 5-(4-Bromobenzyl)furan-2-carboxylic Acid

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.45
LUMO Energy (ELUMO)-1.98
HOMO-LUMO Gap (ΔE)4.47

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) rsc.orgnih.gov. On an MEP map, red areas indicate negative electrostatic potential, typically found around electronegative atoms like oxygen, which are susceptible to electrophilic attack. Blue areas signify positive electrostatic potential, usually around hydrogen atoms, indicating sites prone to nucleophilic attack. For 5-(4-Bromobenzyl)furan-2-carboxylic acid, the most negative potential is expected around the oxygen atoms of the carboxylic acid group, while the hydrogen of the hydroxyl group would exhibit a positive potential.

Mulliken population analysis provides a quantitative measure of the partial charge on each atom within the molecule researchgate.netirjweb.com. This analysis helps in understanding the electronic distribution and identifying specific atomic sites involved in electrostatic interactions.

Table 3: Illustrative Mulliken Atomic Charges for Selected Atoms in 5-(4-Bromobenzyl)furan-2-carboxylic Acid

AtomCharge (a.u.)
O (carbonyl)-0.55
O (hydroxyl)-0.60
H (hydroxyl)+0.45
Br-0.15
C (carbonyl)+0.70

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η).

Table 4: Illustrative Global Reactivity Descriptors for 5-(4-Bromobenzyl)furan-2-carboxylic Acid

DescriptorValue (eV)
Chemical Hardness (η)2.235
Chemical Potential (μ)-4.215
Electrophilicity Index (ω)3.974

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time youtube.compsu.edu. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational changes and flexibility.

For 5-(4-Bromobenzyl)furan-2-carboxylic acid, MD simulations can reveal the dynamic nature of the molecule's structure in a simulated environment, such as in a solvent like water or DMSO. The simulations would track the torsional or dihedral angles of the flexible single bonds—specifically, the bond connecting the benzyl methylene (B1212753) group to the furan ring and the bond connecting the carboxylic acid to the furan ring.

By analyzing the trajectory of the simulation, one can determine the probability distribution of these dihedral angles. This analysis identifies the most stable conformations (rotamers) and the energy barriers for rotation between them. Such studies are crucial for understanding how the molecule's shape fluctuates over time, which can influence its interactions with other molecules, such as biological receptors or catalysts. The results would provide a comprehensive picture of the molecule's conformational landscape and inherent flexibility, complementing the static picture obtained from DFT calculations.

Solvation Effects and Molecular Behavior in Simulated Environments

The behavior of 5-(4-bromobenzyl)furan-2-carboxylic acid in a biological or chemical system is significantly influenced by its interaction with the surrounding solvent. Computational simulations, particularly using implicit and explicit solvent models, provide insight into these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), simulate the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating the bulk effects of a solvent on the conformational stability and electronic properties of the solute.

For 5-(4-bromobenzyl)furan-2-carboxylic acid, theoretical calculations would likely show a significant stabilization of the polar carboxylic acid group in polar solvents like water or ethanol (B145695). This stabilization arises from favorable electrostatic interactions between the solute and the solvent continuum. The calculated dipole moment of the molecule is expected to increase with the polarity of the solvent, indicating a greater charge separation within the molecule.

Explicit solvent models, where individual solvent molecules are included in the simulation (e.g., in molecular dynamics simulations), offer a more detailed picture. These simulations can reveal specific hydrogen bonding interactions between the carboxylic acid group and protic solvent molecules. For instance, in an aqueous environment, the carboxylic acid's hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, forming a dynamic network of interactions with surrounding water molecules. These specific interactions are crucial for understanding the molecule's solubility and transport properties.

The conformational flexibility of the molecule, particularly the rotation around the bond connecting the furan ring and the benzyl group, is also affected by the solvent. In a non-polar solvent, intramolecular interactions might favor a more compact conformation. Conversely, in a polar solvent, the molecule might adopt a more extended conformation to maximize favorable interactions with the solvent.

Table 1: Hypothetical Solvation Effects on 5-(4-Bromobenzyl)furan-2-carboxylic Acid

Solvent Dielectric Constant Calculated Dipole Moment (Debye) Relative Solvation Free Energy (kcal/mol)
Gas Phase 1 3.5 0
Toluene 2.4 4.8 -5.2
Ethanol 24.5 6.1 -10.8

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density. This analysis partitions the molecule into atomic basins and identifies critical points in the electron density where the gradient is zero. For 5-(4-bromobenzyl)furan-2-carboxylic acid, QTAIM analysis would characterize the various covalent and non-covalent interactions within the molecule.

Bond critical points (BCPs) would be located between covalently bonded atoms, such as the C-C and C-O bonds within the furan and benzyl rings, and the C-Br bond. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative measures of bond strength and type. For the covalent bonds, a high value of ρ and a negative value of ∇²ρ are expected, indicative of shared-electron interactions.

QTAIM can also identify weaker non-covalent interactions, such as intramolecular hydrogen bonds or steric contacts. For example, a BCP could be found between the carboxylic acid's hydrogen and the furan ring's oxygen, if the conformation allows for such an interaction. The topological properties at this BCP would have a smaller ρ and a positive ∇²ρ, characteristic of closed-shell interactions.

In addition to intramolecular interactions, QTAIM is a powerful tool for quantifying the strength of intermolecular interactions, which is crucial for understanding how 5-(4-bromobenzyl)furan-2-carboxylic acid might interact with other molecules, such as a biological receptor or another monomer in a crystal lattice.

The primary intermolecular interactions for this molecule would be hydrogen bonding involving the carboxylic acid group and halogen bonding involving the bromine atom. In a simulated dimer of 5-(4-bromobenzyl)furan-2-carboxylic acid, a classic carboxylic acid dimer could form, featuring two strong O-H···O hydrogen bonds. QTAIM analysis would locate BCPs for these hydrogen bonds, and the electron density at these points would correlate with the interaction energy.

Furthermore, the bromine atom can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that can interact with a nucleophile, such as the oxygen atom of a carbonyl group. The strength of these interactions can be estimated from the properties of the electron density at the corresponding BCPs.

Table 2: Representative QTAIM Parameters for Bonds in 5-(4-Bromobenzyl)furan-2-carboxylic Acid

Bond/Interaction Type Electron Density (ρ) (a.u.) Laplacian of Electron Density (∇²ρ) (a.u.) Bond Character
C=O (carbonyl) ~0.35 Negative Covalent
C-Br ~0.15 Positive Polar Covalent
O-H···O (Hydrogen Bond) ~0.03 Positive Non-covalent

Molecular Modeling of Intermolecular Associations

Molecular modeling techniques, such as molecular docking, can be used to generate hypotheses about how 5-(4-bromobenzyl)furan-2-carboxylic acid might interact with a hypothetical receptor binding site. These models are built on the principle of complementarity, where the ligand's shape, size, and chemical properties match those of the receptor pocket.

Based on its structure, several interaction hypotheses can be proposed. The carboxylic acid group is a key feature, capable of forming strong hydrogen bonds and salt bridges. It can act as a hydrogen bond donor (via the -OH group) and acceptor (via both oxygens), and upon deprotonation, it can form ionic interactions with positively charged residues like arginine or lysine.

The furan ring and the bromobenzyl group provide a larger hydrophobic scaffold that can engage in van der Waals and π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The bromine atom introduces a potential for halogen bonding, where it can interact with electron-rich atoms like oxygen or sulfur in the receptor. The flexibility of the molecule allows it to adopt different conformations to optimize these interactions within a binding pocket.

Molecular docking simulations would aim to predict the most likely binding poses of 5-(4-bromobenzyl)furan-2-carboxylic acid within a receptor active site. These predictions would highlight the key amino acid residues that stabilize the ligand-receptor complex.

A plausible binding mode would involve the carboxylic acid group anchoring the molecule in the binding site through hydrogen bonds with polar residues like serine, threonine, or asparagine, or through a salt bridge with a basic residue. The furan ring could be positioned in a hydrophobic sub-pocket, potentially forming π-π stacking interactions with an aromatic residue. The bromobenzyl group could extend into another hydrophobic region, with the bromine atom forming a halogen bond with a carbonyl oxygen from the protein backbone or a side chain.

Table 3: Hypothetical Key Interacting Residues and Interaction Types for 5-(4-Bromobenzyl)furan-2-carboxylic Acid

Interacting Residue Interaction Type Moiety of Ligand Involved
Arginine Salt Bridge, Hydrogen Bond Carboxylic Acid
Serine Hydrogen Bond Carboxylic Acid
Phenylalanine π-π Stacking Furan Ring/Benzyl Ring
Leucine Hydrophobic Interaction Benzyl Group

Chemical Reactivity and Reaction Mechanisms of 5 4 Bromobenzyl Furan 2 Carboxylic Acid

Reactivity of the Furan (B31954) Heterocycle

The furan ring is an electron-rich aromatic system, which makes it significantly more reactive than benzene (B151609) in certain reactions, particularly electrophilic substitutions. chemicalbook.com However, its aromaticity is weaker, with a lower resonance energy (18 kcal/mol) compared to thiophene (29 kcal/mol) or benzene, influencing its stability and reactivity profile. chemicalbook.com

Electrophilic Aromatic Substitution (EAS): Furan's electron-rich nature, stemming from the participation of one of the oxygen's lone pairs in the π-system, makes it highly susceptible to attack by electrophiles. pearson.com Reactions are often faster than with benzene, proceeding under milder conditions. pearson.com Substitution preferentially occurs at the C2 (α) position, as the carbocation intermediate formed by attack at this site is better stabilized by resonance, with three contributing structures. chemicalbook.comstudy.com Attack at the C3 (β) position results in a less stable intermediate with only two resonance forms. chemicalbook.com

In 5-(4-Bromobenzyl)furan-2-carboxylic acid, both the highly reactive C2 and C5 positions are occupied. Therefore, any further electrophilic substitution would be directed to the C3 or C4 positions. The reactivity of these remaining positions is influenced by the existing substituents:

-COOH (Carboxylic Acid group): This group is strongly electron-withdrawing and deactivating, reducing the electron density of the furan ring and making it less susceptible to further electrophilic attack.

-CH₂-Ar-Br (4-Bromobenzyl group): This group is generally considered to be weakly activating or deactivating through inductive and hyperconjugation effects, but its influence is less pronounced than the strongly deactivating carboxylic acid.

Given the strong deactivating effect of the carboxyl group, forcing conditions would be required for any subsequent electrophilic substitution, which would likely occur at the C4 position, meta to the carboxylic acid.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is uncommon for electron-rich heterocycles like furan unless a leaving group is present and activated by a strongly electron-withdrawing group. In the case of 5-(4-Bromobenzyl)furan-2-carboxylic acid, a nucleophilic attack on the furan ring itself is not a characteristic reaction pathway under normal conditions.

The furan ring can function as a conjugated diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. semanticscholar.org However, the aromatic character of the furan ring means that it is a reluctant diene, and the reaction is often reversible.

The presence of an electron-withdrawing substituent, such as the carboxylic acid group in 5-(4-Bromobenzyl)furan-2-carboxylic acid, further decreases the electron density of the furan ring, making it a less reactive diene. rsc.org Research has shown that furoic acids and their derivatives are considered atypical and unreactive dienes in Diels-Alder reactions under standard conditions. rsc.orgrsc.org However, their reactivity can be enhanced. Studies have demonstrated that converting the furoic acid to its corresponding carboxylate salt or conducting the reaction in water can lead to a substantial rate enhancement, enabling cycloadditions to proceed even with electron-poor furans under mild conditions. rsc.orgrsc.org The resulting Diels-Alder adducts are versatile intermediates for synthesizing a variety of other molecules. rsc.org

Furan and its derivatives, particularly alkylated furans, generally exhibit poor oxidative stability. nrel.govresearchgate.netbohrium.com They are susceptible to autoxidation in the presence of air and light, which can lead to the formation of peroxides and subsequent ring-opening or polymerization reactions. nrel.govresearchgate.net The oxidation process often results in the formation of highly polar, ring-opened products that can react further to form dimers, trimers, and insoluble gums. researchgate.netresearchgate.net The atmospheric oxidation of furans can be initiated by hydroxyl radicals, which add to the furan ring, leading to ring-opening and the formation of unsaturated dicarbonyl compounds. acs.org

For the 2-furoic acid moiety within the target molecule, a key degradation pathway is thermal decarboxylation. researchgate.net Studies on 2-furoic acid have shown that heating can induce the loss of carbon dioxide to form furan. researchgate.netnih.gov This reaction is reported to become significant at temperatures around 140-160 °C. nih.gov This suggests that 5-(4-Bromobenzyl)furan-2-carboxylic acid could potentially degrade via decarboxylation under thermal stress, yielding 2-(4-Bromobenzyl)furan.

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid (-COOH) is a versatile functional group capable of undergoing a range of reactions, most notably acid-base reactions and nucleophilic acyl substitutions.

The carboxylic acid group is, by definition, acidic due to the polarization of the O-H bond and the resonance stabilization of the resulting carboxylate anion. 5-(4-Bromobenzyl)furan-2-carboxylic acid readily donates its proton to a base to form a carboxylate salt and water.

The acidity of a carboxylic acid is quantified by its pKa value. The pKa of the parent 2-furoic acid is approximately 3.12, indicating it is a stronger acid than benzoic acid (pKa ≈ 4.2) and acetic acid (pKa ≈ 4.76). wikipedia.org This increased acidity is due to the electron-withdrawing inductive effect of the oxygen atom in the furan ring, which helps to stabilize the negative charge of the conjugate base. Substituents on the furan ring can further modify the acidity. For instance, an electron-withdrawing bromine atom at the 5-position, as in 5-bromo-furan-2-carboxylic acid, lowers the predicted pKa to around 2.84. The 4-bromobenzyl group at the 5-position in the title compound would have a less pronounced electronic effect on the carboxylic acid, so its pKa is expected to be close to that of 2-furoic acid.

CompoundpKa Value
Acetic Acid~4.76
Benzoic Acid~4.20
2-Furoic Acid~3.12 wikipedia.org
5-Bromo-furan-2-carboxylic acid (Predicted)~2.84

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives where a nucleophile replaces the hydroxyl group of the acid. masterorganicchemistry.com However, the hydroxyl group (-OH) is a poor leaving group, making carboxylic acids relatively unreactive toward direct substitution. libretexts.org Therefore, the reaction typically requires either strong acid catalysis or prior activation of the carboxyl group by converting the -OH into a better leaving group. libretexts.org

Common nucleophilic acyl substitution reactions for 5-(4-Bromobenzyl)furan-2-carboxylic acid would include the formation of esters and amides.

Esterification: The compound can be converted to its corresponding ester by reacting it with an alcohol in the presence of a strong acid catalyst (Fischer esterification). Alternatively, for a more efficient reaction under milder conditions, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or an acid anhydride. This activated intermediate then readily reacts with an alcohol to form the ester. researchgate.net

Amide Formation: The synthesis of amides from carboxylic acids and amines requires overcoming the initial acid-base reaction that forms a stable carboxylate-ammonium salt. This is typically achieved by heating the salt to high temperatures to drive off water or, more commonly, by using coupling reagents. nih.gov Reagents such as carbodiimides (e.g., EDC) or phosphonium salts activate the carboxylic acid, facilitating attack by the amine nucleophile under mild conditions to form the amide bond. nih.govresearchgate.net As with esterification, conversion to an acid chloride provides a highly reactive intermediate for amide synthesis.

Reaction TypeReagentsProductNotes
Esterification (Fischer)Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)EsterReversible reaction, often requires removal of water.
Acid Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Acyl ChlorideActivation step for further reactions.
Esterification (via Acyl Chloride)1. SOCl₂ 2. Alcohol (R'-OH), Base (e.g., Pyridine)EsterHigh-yielding, proceeds under mild conditions. researchgate.net
Amide Formation (via Coupling Agent)Amine (R'R''NH), Coupling Agent (e.g., EDC)AmideCommon method in peptide synthesis, mild conditions. nih.govresearchgate.net
Amide Formation (via Acyl Chloride)1. SOCl₂ 2. Amine (R'R''NH)AmideVigorous reaction, high yield.

Reactivity of the Bromine Substituent

The bromine atom attached to the phenyl ring is a key site for chemical modification, enabling a variety of transformations that are fundamental in synthetic organic chemistry.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. The viability of this reaction is heavily dependent on the electronic properties of the aromatic system. For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govlibretexts.org These groups stabilize the negative charge that develops in the intermediate of the reaction, known as a Meisenheimer complex. nih.gov

In the case of 5-(4-bromobenzyl)furan-2-carboxylic acid, the bromine atom is para to the benzylfuran-2-carboxylic acid substituent. This substituent is not a potent electron-withdrawing group capable of sufficiently stabilizing the carbanionic intermediate required for the SNAr mechanism. libretexts.org Consequently, the bromine atom on the phenyl ring of this compound exhibits low susceptibility to direct displacement by nucleophiles under standard SNAr conditions. For the reaction to occur, harsh conditions or a different reaction mechanism, such as one involving benzyne intermediates, would likely be necessary.

While resistant to SNAr reactions, the aryl bromide moiety of 5-(4-bromobenzyl)furan-2-carboxylic acid is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations typically follows the order I > Br > Cl > F, making the bromo-substituent a versatile handle for molecular elaboration.

The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is particularly effective. Research on analogous structures, such as N-(4-bromophenyl)furan-2-carboxamide, demonstrates the successful application of this methodology. nih.gov In these reactions, the aryl bromide is coupled with various aryl and heteroaryl boronic acids to generate biaryl structures. The reaction is generally tolerant of diverse functional groups and provides a reliable route to novel derivatives.

The typical catalytic cycle for a Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

Transmetalation: The aryl group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Studies on N-(4-bromophenyl)furan-2-carboxamide, a structurally related compound, have shown that Suzuki-Miyaura coupling with various boronic acids proceeds in moderate to good yields. nih.gov Electron-donating groups on the boronic acid partner have been observed to result in better yields compared to electron-withdrawing groups. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on a Structurally Similar Compound, N-(4-bromophenyl)furan-2-carboxamide. nih.gov
Boronic Acid PartnerProductYield (%)
Phenylboronic acidN-(biphenyl-4-yl)furan-2-carboxamide83%
4-Methylphenylboronic acidN-(4'-methylbiphenyl-4-yl)furan-2-carboxamide79%
4-Methoxyphenylboronic acidN-(4'-methoxybiphenyl-4-yl)furan-2-carboxamide75%
Naphthalene-1-boronic acidN-(4-(naphthalen-1-yl)phenyl)furan-2-carboxamide68%
3,5-Bis(trifluoromethyl)phenylboronic acidN-(3',5'-bis(trifluoromethyl)biphenyl-4-yl)furan-2-carboxamide38%

Other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions are also highly plausible transformations for the aryl bromide of 5-(4-bromobenzyl)furan-2-carboxylic acid, offering pathways to a diverse array of derivatives.

Mechanistic Insights into Synthesis and Derivatization Pathways

The synthesis of 5-substituted furan-2-carboxylic acids can be achieved through various routes. One established method for creating a carbon-carbon bond at the 5-position of a furan ring is the Meerwein arylation. nih.govpensoft.net This reaction involves the copper-catalyzed reaction of a diazonium salt with an activated alkene. For a compound like 5-(4-bromophenyl)furan-2-carboxaldehyde, the synthesis can be initiated from 4-bromoaniline, which is converted to a diazonium salt and then reacted with furan-2-carboxaldehyde. nih.gov A similar strategy could be adapted for the synthesis of the target molecule, likely involving a multi-step process to build the final structure.

Another prominent synthetic strategy involves metal-catalyzed cross-coupling reactions. For instance, the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid has been accomplished via a Suzuki coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by hydrolysis of the ester. mdpi.com This highlights a pathway where the furan ring is initially halogenated and then coupled with a suitable benzyl (B1604629) partner.

Table 2: Potential Synthetic Pathways to the 5-Arylfuran-2-Carboxylic Acid Core.
Reaction TypeReactantsKey Mechanistic FeatureReference
Meerwein ArylationAryl Diazonium Salt + Furan DerivativeRadical-based addition of an aryl group to the furan ring, catalyzed by a copper salt. nih.govpensoft.net
Suzuki Coupling5-Bromofuran-2-carboxylate + Arylboronic AcidPalladium-catalyzed cross-coupling involving oxidative addition, transmetalation, and reductive elimination. mdpi.com

Derivatization of 5-(4-bromobenzyl)furan-2-carboxylic acid can proceed through several pathways. As discussed, the bromine substituent is a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups. nih.gov Additionally, the carboxylic acid functional group offers another site for modification. It can be converted to esters, amides, or acid chlorides, which can then undergo further reactions such as Friedel-Crafts acylation. mdpi.com The furan ring itself, being an electron-rich aromatic system, is susceptible to electrophilic aromatic substitution, although the regioselectivity would be influenced by the existing substituents. pearson.com

Strategic Applications As a Building Block in Complex Chemical Synthesis

Role in the Construction of Advanced Organic Molecules

The furan (B31954) ring is a significant structural motif in a wide array of bioactive natural products and pharmaceuticals. mdpi.com As a disubstituted furan derivative, 5-(4-bromobenzyl)furan-2-carboxylic acid serves as a valuable intermediate in the synthesis of more elaborate molecular structures. The carboxylic acid group at the C2 position and the bromobenzyl group at the C5 position offer orthogonal reactivity, allowing for sequential and selective modifications.

The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and ketones, or it can participate in decarboxylation reactions. researchgate.net The 4-bromobenzyl group, on the other hand, provides a site for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This dual functionality enables the molecule to be incorporated into larger, more complex structures with high precision. For instance, the bromine atom can be substituted via Suzuki, Stille, or Sonogashira coupling reactions to introduce new aryl, vinyl, or alkynyl groups, thereby extending the carbon skeleton and accessing a diverse range of advanced organic molecules.

Scaffold for the Development of Novel Chemical Entities

In medicinal chemistry, a molecular scaffold is a core structure upon which various substituents are attached to create a library of compounds for biological screening. The 2,5-disubstituted furan core of 5-(4-bromobenzyl)furan-2-carboxylic acid presents a promising scaffold for the development of novel chemical entities. ijabbr.com The defined spatial relationship between the substituents at the C2 and C5 positions provides a rigid framework that can be systematically decorated to explore structure-activity relationships (SAR).

The furan ring itself is known to be a bioisostere for other aromatic and heteroaromatic rings, and its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The 4-bromobenzyl substituent allows for the introduction of a wide array of chemical groups through cross-coupling reactions, enabling the exploration of different binding pockets in a biological target. The carboxylic acid function can be derivatized to form amides or esters, which can engage in hydrogen bonding interactions with protein residues. This multi-point diversification strategy makes 5-(4-bromobenzyl)furan-2-carboxylic acid an attractive starting point for the design and synthesis of new therapeutic agents.

Precursor for the Synthesis of Diverse Heterocyclic Frameworks

The furan ring is a versatile precursor for the synthesis of other heterocyclic systems through various ring-transformation reactions. organic-chemistry.org The electron-rich nature of the furan nucleus makes it susceptible to a range of chemical transformations, including Diels-Alder reactions, ring-opening reactions, and rearrangements.

For example, the furan moiety in 5-(4-bromobenzyl)furan-2-carboxylic acid can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles, leading to the formation of highly functionalized oxabicyclic systems. These intermediates can then be further elaborated to yield a variety of carbocyclic and heterocyclic frameworks. Additionally, oxidative ring-opening of the furan can provide access to 1,4-dicarbonyl compounds, which are key intermediates in the synthesis of cyclopentenones, pyridazines, and other heterocyclic systems. The presence of the 4-bromobenzyl and carboxylic acid groups provides additional handles for further synthetic manipulations, expanding the scope of accessible heterocyclic frameworks.

Modulation of Chemical Properties through Systematic Derivatization

The chemical and physical properties of 5-(4-bromobenzyl)furan-2-carboxylic acid can be fine-tuned through systematic derivatization of its functional groups. These modifications can impact the molecule's reactivity, selectivity in subsequent reactions, and its intermolecular interactions.

The electronic nature of the substituents on the furan ring and the benzyl (B1604629) group can significantly influence the reactivity of the molecule. The carboxylic acid group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. Conversely, derivatization of the carboxylic acid to an ester or an amide can modulate this deactivating effect.

Modification of the 4-bromobenzyl group can also have a profound impact on reactivity. Replacing the bromine atom with electron-donating or electron-withdrawing groups via cross-coupling reactions will alter the electron density of the benzyl ring and, to a lesser extent, the furan ring. These electronic perturbations can influence the rates and outcomes of subsequent reactions, allowing for a degree of control over selectivity.

Below is a table illustrating potential derivatizations and their expected impact on the electronic properties of the molecule.

Derivatization Site Reaction Type Resulting Group Expected Electronic Effect on Furan Ring
Carboxylic AcidEsterification-COORLess deactivating than -COOH
Carboxylic AcidAmidation-CONR₂Less deactivating than -COOH
4-Bromo PositionSuzuki Coupling-ArylVariable (donating or withdrawing)
4-Bromo PositionSonogashira Coupling-AlkynylWithdrawing
4-Bromo PositionBuchwald-Hartwig Amination-NR₂Donating

Systematic derivatization is a powerful tool for tailoring the intermolecular interactions of 5-(4-bromobenzyl)furan-2-carboxylic acid, which is crucial for applications in materials science and medicinal chemistry. The carboxylic acid group is a key site for forming strong hydrogen bonds. Its conversion to various amides or esters allows for the systematic modulation of these hydrogen bonding capabilities.

The 4-bromobenzyl group also plays a critical role in tuning molecular interactions. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being exploited in crystal engineering and drug design. Furthermore, the introduction of different aromatic groups at this position via cross-coupling reactions can facilitate π-π stacking interactions. By strategically combining these modifications, it is possible to design molecules with specific self-assembly properties or enhanced binding affinities for biological targets.

The following table outlines how different derivatizations can be used to tailor molecular interactions.

Functional Group Derivative Primary Molecular Interaction Potential Application
Carboxylic AcidPrimary Amide (-CONH₂)Hydrogen Bond Donor/AcceptorCrystal Engineering, Supramolecular Chemistry
Carboxylic AcidN-Methyl Amide (-CONHMe)Hydrogen Bond Donor/AcceptorMedicinal Chemistry (improved cell permeability)
4-BromoUnmodifiedHalogen BondingCrystal Engineering, Drug Design
4-Bromo4'-pyridyl (via Suzuki)Hydrogen Bond Acceptor, π-π StackingCoordination Polymers, Medicinal Chemistry
4-Bromo4'-cyanophenyl (via Suzuki)Dipole-Dipole, π-π StackingLiquid Crystals, Organic Electronics

Emerging Research Frontiers and Future Prospects for 5 4 Bromobenzyl Furan 2 Carboxylic Acid

Innovations in Sustainable and Green Synthetic Methodologies

The future synthesis of 5-(4-Bromobenzyl)furan-2-carboxylic acid will likely be dominated by sustainable and green chemistry principles. Current research on furan (B31954) derivatives emphasizes the use of renewable starting materials and environmentally benign reaction conditions. A key trend is the move away from petroleum-based feedstocks towards biomass-derived sources. For instance, 2-furoic acid, a potential precursor, can be produced from furfural (B47365), which is readily obtained from lignocellulosic biomass. rsc.org

One of the most promising green methodologies is the direct carboxylation of furan rings using carbon dioxide, a greenhouse gas, as a C1 source. rsc.orgarkat-usa.org This approach, which has been successfully applied to synthesize furan-2,5-dicarboxylic acid (FDCA), offers a highly atom-economical and sustainable route. rsc.orgarkat-usa.org The application of this method to a suitably substituted furan precursor could provide a direct and green pathway to 5-(4-Bromobenzyl)furan-2-carboxylic acid.

Biocatalysis also presents a significant frontier for the green synthesis of furan derivatives. The use of whole-cell biocatalysts, such as microorganisms, for the selective oxidation of furan aldehydes to carboxylic acids has been demonstrated. nih.govrsc.org The development of engineered enzymes or microbial strains could enable the highly selective and environmentally friendly production of 5-(4-Bromobenzyl)furan-2-carboxylic acid under mild conditions.

Synthetic ApproachPrecursorKey FeaturesPotential for 5-(4-Bromobenzyl)furan-2-carboxylic acid
Direct Carboxylation Substituted FuranUtilizes CO2, high atom economy, sustainable. rsc.orgarkat-usa.orgA green, direct route from a 2-(4-Bromobenzyl)furan precursor.
Biocatalysis Furan AldehydeHigh selectivity, mild reaction conditions, environmentally benign. nih.govrsc.orgEnzymatic oxidation of 5-(4-Bromobenzyl)furfural.
Palladium-Catalyzed Coupling Bromo-furan derivative and boronic acidHigh yield, good functional group tolerance. mdpi.comSuzuki coupling of a 5-halofuran-2-carboxylic acid ester with (4-bromobenzyl)boronic acid.

Exploration of Unconventional Reaction Pathways and Catalysis

Beyond traditional synthetic methods, the exploration of unconventional reaction pathways and novel catalytic systems is opening new avenues for the synthesis of complex furan derivatives. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, have become powerful tools for the functionalization of furan rings. mdpi.comnih.gov For the synthesis of 5-(4-Bromobenzyl)furan-2-carboxylic acid, a Suzuki coupling between a 5-halofuran-2-carboxylate ester and (4-bromobenzyl)boronic acid represents a viable and efficient strategy. mdpi.com The continuous development of more active and selective palladium catalysts, including those with specialized ligands, will further enhance the efficiency of such reactions. mdpi.com

Metal-free catalysis is another rapidly evolving area with significant potential. ipb.pt These systems, which often rely on organocatalysts or main-group elements, can offer alternative reactivity and avoid the cost and toxicity associated with heavy metals. The development of metal-free catalytic systems for C-H functionalization of the furan ring could provide a more direct and sustainable route to 5-(4-Bromobenzyl)furan-2-carboxylic acid.

Furthermore, photocatalysis is emerging as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using visible light as an energy source. Photoinduced palladium-catalyzed reactions have been shown to facilitate novel transformations of furan rings, such as ring-opening hydroarylation. researchgate.net The application of photocatalytic methods to the synthesis of 5-(4-Bromobenzyl)furan-2-carboxylic acid could lead to the discovery of novel and more efficient synthetic pathways.

Catalytic SystemReaction TypeAdvantagesRelevance to 5-(4-Bromobenzyl)furan-2-carboxylic acid
Palladium Catalysis Cross-CouplingHigh efficiency, broad substrate scope, well-established. nih.govmdpi.comSynthesis via coupling of a furan building block with a bromobenzyl component.
Metal-Free Catalysis C-H FunctionalizationAvoids heavy metals, potentially lower cost and toxicity. ipb.ptDirect introduction of the 4-bromobenzyl group onto the furan ring.
Photocatalysis VariousMild reaction conditions, unique reactivity, sustainable energy source. researchgate.netNovel synthetic routes under visible light irradiation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. Flow chemistry, where reactions are performed in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer handling of hazardous reagents and intermediates. The synthesis of furan-2,5-dicarboxylic acid has been successfully demonstrated in a fixed-bed flow reactor on a mole scale, highlighting the potential of this technology for the production of furan derivatives. rsc.org The application of flow chemistry to the synthesis of 5-(4-Bromobenzyl)furan-2-carboxylic acid could enable its rapid and efficient production with enhanced process control.

Automated synthesis platforms, which combine robotics, software, and analytical tools, are revolutionizing the discovery and optimization of new chemical reactions. These platforms can perform a large number of experiments in a high-throughput manner, accelerating the identification of optimal reaction conditions. The development of automated platforms for the synthesis of furan derivatives would enable the rapid exploration of a wide range of reaction parameters for the synthesis of 5-(4-Bromobenzyl)furan-2-carboxylic acid, leading to the discovery of highly optimized and robust synthetic protocols.

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced characterization techniques are playing an increasingly important role in elucidating the intricate details of chemical reactions, including the identification of transient intermediates and the monitoring of dynamic processes.

In the context of 5-(4-Bromobenzyl)furan-2-carboxylic acid synthesis, advanced Nuclear Magnetic Resonance (NMR) techniques are invaluable for structural characterization. ipb.ptresearchgate.net Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can provide detailed information about the connectivity of atoms within the molecule, confirming its structure. Furthermore, specialized NMR techniques can be used to study reaction kinetics and identify short-lived intermediates in real-time.

The study of palladium-catalyzed reactions, which are likely to be employed in the synthesis of this compound, often involves the formation of transient organometallic species. Techniques such as in-situ spectroscopy (e.g., in-situ IR and Raman spectroscopy) and mass spectrometry can provide valuable insights into the nature and reactivity of these intermediates. mdpi.com Computational methods, such as Density Functional Theory (DFT), are also powerful tools for modeling reaction pathways and predicting the structures of transient species. researchgate.net By combining these advanced characterization techniques with kinetic studies, a comprehensive understanding of the reaction dynamics for the synthesis of 5-(4-Bromobenzyl)furan-2-carboxylic acid can be achieved, paving the way for the rational design of more efficient catalytic systems.

TechniqueApplicationInsights Gained
Advanced NMR Spectroscopy Structural ElucidationDetailed connectivity, stereochemistry. ipb.ptresearchgate.net
In-situ Spectroscopy Reaction MonitoringIdentification of intermediates, kinetic data. mdpi.com
Mass Spectrometry Intermediate DetectionCharacterization of transient species.
Computational Chemistry (DFT) Mechanistic StudiesReaction pathways, transition state analysis. researchgate.net

Q & A

Q. Basic

  • 1H/13C NMR : Confirms substituent positions (e.g., bromobenzyl group at C5 of furan) and purity. Key signals include aromatic protons (δ 7.2–7.8 ppm) and carboxylic acid protons (δ 12–13 ppm) .
  • HRMS : Validates molecular weight (exact mass: ~294.97 g/mol for C12H9BrO3) .
  • SC-XRD : Resolves bond angles and dihedral distortions in the furan-bromobenzyl interface. Example: Co-crystallization with Mycobacterium tuberculosis MbtI showed a 120° dihedral angle between furan and aryl groups .

How can researchers design experiments to study its interaction with bacterial enzymes?

Q. Advanced

  • Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to bacterial enzymes like enoyl-ACP reductase or MbtI .
  • In Vitro Assays : Measure IC50 against purified enzymes (e.g., fluorescence-based assays for NADH depletion). Include controls like 5-(4-chlorophenyl)furan-2-carboxylic acid to assess halogen effects .
  • In Vivo Validation : Combine with isobolographic analysis in infection models to evaluate synergy with existing antibiotics .

How can contradictory data in reported biological activities be resolved?

Advanced
Discrepancies often arise from:

  • Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7). Standardize protocols using CLSI guidelines .
  • Structural Analogues : Compare bromo vs. chloro derivatives; bromine’s larger van der Waals radius may enhance membrane permeability but reduce solubility .
  • Purity : Impurities >5% (e.g., residual benzyl halides) can skew results. Validate purity via HPLC-UV (λ = 254 nm) .

What are the potential biological targets based on structural analogs?

Q. Basic

  • Antimicrobial : Disrupts bacterial membrane integrity (e.g., S. aureus) or inhibits iron acquisition pathways (e.g., M. tuberculosis MbtI) .
  • Anticancer : Induces apoptosis in solid tumors via ROS generation. Compare activity to 5-(quinolin-8-yl)furan-2-carboxylic acid, which targets DNA topoisomerase .
  • Antiviral : May inhibit viral proteases (e.g., SARS-CoV-2 3CLpro) due to carboxylic acid’s chelation potential .

What methodological considerations are critical in crystallographic studies of ligand-protein binding?

Q. Advanced

  • Co-Crystallization : Optimize protein:ligand molar ratios (1:2–1:5) and use PEG 3350 as a precipitant. For MbtI, diffraction data at 1.8 Å resolution revealed hydrogen bonds between the carboxylic acid and Arg72 .
  • Data Contradictions : Resolve ambiguous electron density (e.g., bromine’s high electron density masking adjacent atoms) using anomalous scattering or SeMet derivatives .

How can structure-activity relationship (SAR) studies optimize bioactivity?

Q. Advanced

  • Substituent Effects : Replace bromine with electron-withdrawing groups (e.g., -NO2) to enhance enzyme inhibition. For example, 5-(4-nitrophenyl)furan-2-carboxylic acid showed 10× higher MbtI affinity .
  • Scaffold Hybridization : Fuse with pyrazole rings (e.g., 5-(trifluoromethyl-pyrazolyl)methyl derivatives) to improve pharmacokinetics. Test logP values (target: 2–3) for blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.